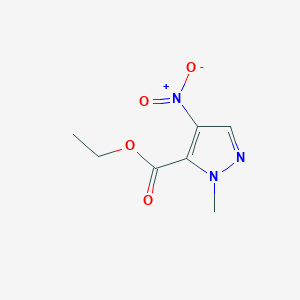

1-Metil-4-nitro-1H-pirazol-5-carboxilato de etilo

Descripción general

Descripción

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have significant applications in various fields, including medicine, agriculture, and industrial chemistry .

Aplicaciones Científicas De Investigación

Intermediario de Síntesis Orgánica

Este compuesto se utiliza como intermedio en la síntesis orgánica, particularmente en la preparación de derivados del ácido isoxazol-4-carboxílico e isoxazol-3,5-dicarboxamidas .

Investigación Farmacológica

Los derivados de pirazol, como el 1-Metil-4-nitro-1H-pirazol-5-carboxilato de etilo, se estudian por sus efectos farmacológicos debido a su estructura cíclica heterocíclica plana de cinco miembros .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, the class of compounds to which it belongs, have been extensively studied and are known to exhibit diverse biological activities . They have roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .

Result of Action

Given the known biological activities of pyrazole derivatives, it can be inferred that the compound may have potential antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction

Actividad Biológica

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₇H₈N₄O₄

- Molar Mass : 185.16 g/mol

- CAS Number : 139756-02-8

The compound features a five-membered heterocyclic structure that includes two nitrogen atoms, which is characteristic of pyrazole derivatives. The presence of a nitro group enhances its reactivity and biological activity.

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate interacts with various biological targets, leading to several biochemical effects:

- Enzyme Interaction : It has been shown to inhibit specific enzymes involved in inflammatory pathways. The nitro group can undergo reduction, forming reactive intermediates that modify protein functions.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating the activity of transcription factors associated with inflammation and oxidative stress responses.

- Biochemical Pathways : It affects multiple pathways, including those related to antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities .

Antimicrobial Activity

Research indicates that ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in laboratory settings. It inhibits the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory process. This action may lead to reduced inflammation and pain relief .

Anticancer Potential

Studies have highlighted the anticancer properties of pyrazole derivatives, including ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. It has been observed to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells marks it as a candidate for further drug development .

Table 1: Summary of Biological Activities

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate indicates that it is relatively stable under standard laboratory conditions but may degrade over time, affecting its biological activity. Dosage studies in animal models reveal that lower doses can exert beneficial effects while higher doses may lead to toxicity.

Propiedades

IUPAC Name |

ethyl 2-methyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHXCLWXSRCTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.